molecular formula C18H17N9 B2652218 6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine CAS No. 2380187-15-3

6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine

Cat. No.: B2652218
CAS No.: 2380187-15-3
M. Wt: 359.397
InChI Key: IVLKTJGSEDJKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core structure substituted with a pyridazinyl-piperazinyl-pyridinyl moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones. Another approach involves the reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives with pyridine N-imine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazinyl and piperazinyl moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is unique due to its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity may contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N9/c1-2-15(25-24-14(1)13-3-5-19-6-4-13)26-7-9-27(10-8-26)18-16-17(21-11-20-16)22-12-23-18/h1-6,11-12H,7-10H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLKTJGSEDJKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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